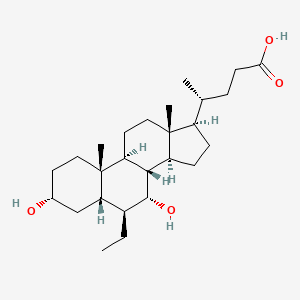

Obeticholic acid I

Description

Contextual Significance of Bile Acid Signaling in Biological Regulation

Bile acids, traditionally known for their role in the digestion and absorption of dietary fats and vitamins, are now recognized as crucial signaling molecules that regulate a wide array of metabolic and inflammatory responses. nih.govdoi.org Synthesized from cholesterol in the liver, these amphipathic molecules undergo enterohepatic circulation, a process that allows them to function as systemic signaling agents. doi.org This signaling is primarily mediated by the activation of nuclear receptors, such as the farnesoid X receptor (FXR), and G protein-coupled receptors. doi.org

The activation of these receptors by bile acids influences the expression of numerous genes involved in lipid, glucose, and energy homeostasis. nih.govdoi.org For instance, bile acid signaling plays a critical role in the feedback regulation of its own synthesis by inhibiting the rate-limiting enzyme, cholesterol 7α-hydroxylase (CYP7A1). bmj.com This intricate control mechanism is vital for preventing the accumulation of cytotoxic levels of bile acids and maintaining metabolic equilibrium. nih.gov Furthermore, emerging research has highlighted the interplay between bile acid signaling, the gut microbiota, and the immune system, underscoring its broad physiological importance. doi.orgnih.gov

Overview of Obeticholic Acid I as a Pharmacological Probe

This compound, a semi-synthetic analogue of the primary human bile acid chenodeoxycholic acid (CDCA), has been instrumental as a pharmacological probe for dissecting the complexities of bile acid signaling. wikipedia.orgoctagonchem.com Its chemical structure, 6α-ethyl-chenodeoxycholic acid, confers a significantly higher potency and selectivity for the farnesoid X receptor (FXR) compared to endogenous bile acids. nih.govpnas.org Specifically, this compound is approximately 100 times more potent as an FXR agonist than CDCA. nih.govmdpi.com

This high affinity and selectivity make this compound an invaluable tool for researchers studying the physiological and pathophysiological roles of FXR activation. nbinno.com By activating FXR, this compound triggers a cascade of downstream events that modulate bile acid, inflammatory, fibrotic, and metabolic pathways. droracle.ai A key mechanism of its action involves the induction of the fibroblast growth factor 19 (FGF-19) in the intestine. nih.govnih.gov FGF-19 then travels to the liver, where it suppresses the expression of CYP7A1, thereby reducing the synthesis of bile acids. bmj.comnih.gov

In academic research, this compound is utilized to investigate the therapeutic potential of FXR agonism in various experimental models. Studies have shown its ability to regulate bile acid homeostasis, reduce hepatic inflammation, and attenuate fibrosis. pnas.orgdroracle.ai Its use as a pharmacological probe continues to provide critical insights into the multifaceted roles of bile acid signaling in health and disease.

Chemical and Biological Properties of this compound

| Property | Value |

| IUPAC Name | (3α,5β,6α,7α)-6-ethyl-3,7-dihydroxycholan-24-oic acid |

| Molecular Formula | C₂₆H₄₄O₄ |

| Molecular Weight | 420.6 g/mol |

| CAS Number | 459789-99-2 |

| Mechanism of Action | Potent and selective Farnesoid X Receptor (FXR) agonist |

Key Research Findings on this compound

| Research Area | Key Findings |

| Gene Regulation | Dose-dependently increases the expression of Small Heterodimer Partner (SHP) and Fibroblast Growth Factor 19 (FGF-19), which in turn suppress the mRNA levels of Cholesterol 7α-hydroxylase (CYP7A1). nih.gov |

| Bile Acid Homeostasis | Significantly increases the mRNA levels of transporters involved in bile acid efflux, such as the Bile Salt Export Pump (BSEP). nih.govnih.gov |

| Metabolic Effects | In experimental models, has been shown to decrease insulin (B600854) resistance and hepatic steatosis. pnas.org |

| Anti-inflammatory and Anti-fibrotic Effects | Activation of FXR by this compound leads to the reduction of inflammation and fibrosis in the liver. droracle.ai |

Structure

3D Structure

Properties

IUPAC Name |

(4R)-4-[(3R,5S,6S,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H44O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h15-21,23-24,27,30H,5-14H2,1-4H3,(H,28,29)/t15-,16-,17+,18-,19+,20+,21+,23+,24-,25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXERDUOLZKYMJM-XHCXGMTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915038-27-6 | |

| Record name | (3alpha,5beta,6beta,7alpha)-6-Ethyl-3,7-dihydroxycholan-24-oic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915038276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3.ALPHA.,5.BETA.,6.BETA.,7.ALPHA.)-6-ETHYL-3,7-DIHYDROXYCHOLAN-24-OIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZ4XQ0OBZ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Perspectives and Early Preclinical Investigations of Obeticholic Acid I

Origins as a Semisynthetic Bile Acid Derivative

Obeticholic acid (OCA), chemically known as 6α-ethyl-chenodeoxycholic acid (6-ECDCA), is a semisynthetic analog of chenodeoxycholic acid (CDCA) nih.govnih.govplos.orgmdpi.comacs.orgwikipedia.orgresearchgate.netgubra.dk. CDCA is one of the two primary bile acids synthesized in the human liver from cholesterol and is recognized as a natural ligand for the farnesoid X receptor (FXR) acs.orgnih.govmdpi.com. The synthesis of OCA involved a specific chemical modification of CDCA: the addition of an ethyl group at the 6α position nih.govplos.orgwikipedia.orggubra.dkjomes.org. This structural alteration was designed to enhance the compound's affinity and activity at the FXR, differentiating it from its endogenous precursor plos.orggubra.dknih.govresearchgate.net. The initial description of OCA as a potent and selective steroidal FXR agonist dates back to 2002, stemming from research conducted at the University of Perugia nih.govwikipedia.orgresearchgate.netjomes.org.

Molecular and Cellular Mechanisms of Action of Obeticholic Acid I

Modulation of Bile Acid Homeostasis Pathways

Impact on Bile Acid Transporter Expression

FXR activation by Obeticholic Acid significantly influences the expression of key bile acid transporters, thereby modulating bile acid homeostasis and cellular protection. OCA has been shown to upregulate the expression of both canalicular and basolateral bile acid efflux transporters.

Bile Salt Excretory Pump (BSEP): OCA treatment dose-dependently increases the mRNA and protein expression of BSEP, a critical canalicular transporter responsible for exporting bile acids from hepatocytes into the bile canaliculi nih.govnih.govmdpi.com. Studies have reported a significant increase in BSEP mRNA levels by approximately 6.4 ± 0.8-fold following OCA treatment nih.gov. This upregulation is a key mechanism by which OCA helps reduce the intracellular accumulation of bile acids, mitigating potential hepatotoxicity nih.govscientificarchives.comresearchgate.net.

Organic Solute Transporter α/β (OSTα/OSTβ): OCA also significantly induces the expression of OSTα and OSTβ, heterodimeric transporters located on the basolateral membrane of hepatocytes. These transporters facilitate the efflux of bile acids from hepatocytes into the sinusoidal circulation nih.govnih.govsolvobiotech.comresearchgate.netimrpress.comnih.govresearchgate.net. OCA treatment led to an increase in OSTα mRNA by approximately 6-fold and OSTβ mRNA by approximately 43-fold nih.gov. Similarly, protein levels of OSTα and OSTβ were induced by over 2.5-fold and 10-fold, respectively nih.gov. This coordinated upregulation of efflux transporters contributes to the reduction of hepatocellular bile acid concentrations nih.gov.

Sodium-Dependent Taurocholate Cotransport Peptide (NTCP): In addition to promoting efflux, FXR activation by OCA can also repress bile acid import by downregulating the expression of NTCP, a key uptake transporter for bile acids into hepatocytes mdpi.comahajournals.org.

Table 1: Impact of Obeticholic Acid on Bile Acid Transporter Expression

| Transporter | Effect of OCA | Fold Change (mRNA/Protein) | Key Regulator/Mechanism | Citation(s) |

| BSEP | Upregulated | ~6.4 ± 0.8-fold (mRNA) | FXR activation | nih.gov |

| OSTα | Upregulated | ~6-fold (mRNA) | FXR activation | nih.gov |

| OSTβ | Upregulated | ~43-fold (mRNA) | FXR activation | nih.gov |

| OSTα | Upregulated | >2.5-fold (protein) | FXR activation | nih.gov |

| OSTβ | Upregulated | >10-fold (protein) | FXR activation | nih.gov |

| NTCP | Downregulated | N/A | FXR activation | mdpi.comahajournals.org |

Influence on Lipid Metabolism Pathways

Obeticholic acid exerts significant effects on lipid metabolism, primarily through FXR-mediated regulation of hepatic lipogenesis, fatty acid synthesis, and oxidation pathways.

Regulation of Hepatic Lipogenesis and Fat Accumulation

Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): FXR activation, including by OCA, leads to the repression of SREBP-1c, a master transcription factor that controls the expression of genes involved in fatty acid and triglyceride synthesis jomes.orgexplorationpub.comijbs.com. OCA treatment in Zucker fa/fa rats was shown to decrease hepatic SREBP-1c expression mdpi.com.

Fatty Acid Synthase (FASN): FXR activation also leads to a decrease in the expression of FASN, a crucial enzyme in fatty acid biosynthesis explorationpub.comexplorationpub.com.

Hepatic Triglyceride Accumulation: OCA has been shown to reduce hepatic triglyceride levels jomes.orgijbs.comspandidos-publications.com. In a study using hFATP5 mice, OCA ameliorated high-fat diet-induced NAFLD by reducing hepatic triglyceride accumulation by 63% nih.gov.

Modulation of Fatty Acid Synthesis and Metabolism

Obeticholic acid influences the balance between fatty acid synthesis and oxidation. By repressing key lipogenic factors and promoting fatty acid catabolism, OCA contributes to improved lipid profiles.

Fatty Acid Synthesis: As mentioned above, OCA's repression of SREBP-1c and FASN directly reduces the capacity for hepatic fatty acid synthesis explorationpub.comijbs.comexplorationpub.com.

Fatty Acid Oxidation: FXR activation stimulates fatty acid β-oxidation, partly by inducing the expression of peroxisome proliferator-activated receptor alpha (PPARα) and its downstream targets, such as carnitine palmitoyltransferase 1α (CPT1α) jomes.orgexplorationpub.comspandidos-publications.com. Studies using the FXR agonist fexaramine (B1672613) showed an increase in CPT1α mRNA and protein expression, indicating enhanced fatty acid oxidation spandidos-publications.com.

Hepatic Fatty Acid Uptake: Novel mechanisms have also been identified, such as OCA inhibiting hepatic long-chain fatty acid (LCFA) uptake mediated by fatty acid transport protein 5 (FATP5), independent of FXR in some contexts nih.gov. This inhibition of LCFA uptake contributes to the reduction of hepatic triglyceride accumulation nih.gov.

Table 2: Obeticholic Acid's Influence on Hepatic Lipogenesis and Fatty Acid Metabolism

| Pathway/Gene/Process | Effect of OCA | Key Regulator/Mechanism | Citation(s) |

| Hepatic Lipogenesis | Suppressed | Inhibition of SREBP-1c | jomes.orgexplorationpub.comijbs.com |

| Hepatic Fat Accumulation | Reduced | Modulation of lipogenic gene expression | mdpi.comnih.gove-enm.orgnih.govwjgnet.comdovepress.comnih.gov |

| SREBP-1c Expression | Decreased | FXR activation | mdpi.com |

| Fatty Acid Synthase (FASN) | Decreased expression | FXR activation | explorationpub.comexplorationpub.com |

| Fatty Acid β-oxidation | Stimulated | Induction of PPARα and CPT1α | jomes.orgexplorationpub.comspandidos-publications.com |

| Hepatic TG Accumulation | Reduced by 63% (in hFATP5 mice) | Inhibition of hepatic FATP5-mediated LCFA uptake | nih.gov |

| Hepatic LCFA Uptake | Inhibited (via FATP5, potentially FXR-independent) | Inhibition of FATP5 | nih.gov |

Effects on Eicosanoid Biosynthetic Pathways

Obeticholic acid has been investigated for its impact on arachidonic acid metabolism and its role in eicosanoid biosynthetic pathways and NF-κB signaling mdpi.com. However, specific detailed findings regarding the direct modulation of eicosanoid synthesis pathways by OCA are not extensively detailed in the provided search results.

Effects on Glucose Homeostasis and Insulin (B600854) Signaling

Obeticholic acid influences glucose metabolism by modulating hepatic gluconeogenesis and improving insulin signaling.

Modulation of Hepatic Gluconeogenesis

FXR activation, including by OCA, plays a role in suppressing hepatic gluconeogenesis, the process by which glucose is synthesized in the liver. OCA has been shown to ameliorate hepatic gluconeogenesis in animal models mdpi.come-enm.orgnih.gov.

Gluconeogenic Gene Expression: FXR activation can suppress genes involved in gluconeogenesis jomes.orgfrontiersin.org. While some studies suggest FXR agonists may increase phosphoenolpyruvate (B93156) carboxykinase (PEPCK) expression, a key gluconeogenic enzyme oup.comoup.com, other research indicates that FXR activation generally leads to reduced hepatic gluconeogenesis e-enm.orgnih.govjomes.orgfrontiersin.orgdiabetesjournals.org.

Insulin Sensitivity: OCA treatment has been demonstrated to improve insulin sensitivity in individuals with type 2 diabetes and nonalcoholic fatty liver disease diabetesjournals.orgpatsnap.comomet-endojournals.rujwatch.orgomet-endojournals.ru. In a clinical study, insulin sensitivity improved by 28.0% in patients receiving 25 mg of OCA daily and by 20.1% in those receiving 50 mg, compared to a worsening of 5.5% in the placebo group jwatch.org. OCA treatment has also been shown to reverse insulin resistance by affecting insulin-responsive substrate-1 (IRS-1) phosphorylation mdpi.com.

Glycogen (B147801) Synthesis: FXR activation stimulates the insulin/AKT pathway, which in turn phosphorylates and inactivates glycogen synthase kinase-3β (GSK3β), leading to the stimulation of glycogen synthesis jomes.org. This mechanism contributes to improved glucose control by promoting glucose storage in the liver frontiersin.org.

Table 3: Obeticholic Acid's Effects on Glucose Homeostasis and Insulin Signaling

| Process | Effect of OCA | Mechanism/Associated Pathway | Citation(s) |

| Hepatic Gluconeogenesis | Reduced/Suppressed | FXR activation, modulation of gluconeogenic genes | mdpi.come-enm.orgnih.govjomes.orgfrontiersin.orgdiabetesjournals.org |

| Insulin Sensitivity | Improved | FXR activation, modulation of insulin signaling pathways | mdpi.comdiabetesjournals.orgpatsnap.comomet-endojournals.rujwatch.orgomet-endojournals.ru |

| Insulin Sensitivity Improvement | 28.0% (25mg OCA), 20.1% (50mg OCA) | N/A (Clinical trial outcome) | jwatch.org |

| Insulin/AKT Pathway | Stimulated | N/A (FXR activation) | jomes.org |

| Glycogen Synthesis | Stimulated | Insulin/AKT pathway activation, GSK3β inactivation | jomes.orgfrontiersin.org |

Other Receptor and Pathway Interactions

Transcriptional Synergy with Liver X Receptor (LXR) on Gene Expression

Obeticholic acid's activation of FXR can synergize with the Liver X Receptor (LXR) to modulate gene expression. Research has identified a specific regulatory region within the SR-BI gene that contains response elements for both FXR and LXR. Studies using in vitro DNA binding and luciferase reporter gene assays have demonstrated that FXR and LXR can bind to their respective recognition sequences within this region and cooperatively activate SR-BI gene transcription ingentaconnect.comresearchgate.net. This synergistic activation is crucial, as mutations at either the FXR response element (IR1) or the LXR response element (LXRE) eliminate OCA-mediated gene transcription ingentaconnect.comresearchgate.net. In vivo studies using hamsters have shown that combined treatment with OCA (an FXR agonist) and GW3965 (an LXR agonist) significantly increased hepatic mRNA and protein levels of SR-BI, whereas individual treatments did not achieve the same effect ingentaconnect.comresearchgate.net. While the intronic regulatory region for SR-BI is not conserved in humans, studies on human liver cells (primary hepatocytes and HepG2 cells) have also indicated that combined FXR and LXR activation leads to higher mRNA expression levels of SR-BI compared to individual ligand treatments, suggesting a conserved synergistic mechanism mediated by currently unidentified regulatory sequences ingentaconnect.comresearchgate.net.

Cross-talk with Peroxisome Proliferator-Activated Receptors (PPARs)

Obeticholic acid engages in significant cross-talk with Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPAR-α and PPAR-γ. FXR activation by OCA has been shown to upregulate PPAR-α expression, which in turn controls the cellular utilization of fatty acids elsevier.es. This interaction is important in metabolic regulation, as PPAR-α plays a key role in hepatic fatty acid utilization by upregulating enzymes involved in fatty acid transport and beta-oxidation gubra.co.kr. Furthermore, FXR activation by OCA has been linked to the modulation of PPAR-γ pathways. For instance, OCA has been observed to reduce the production of fibrosis from hepatic stellate cells by altering the activities of PPAR-γ and the small heterodimer partner (SHP), leading to a reduction in pro-fibrotic factors such as α1 collagen, TGF-β1, and NLRP3 inflammasome activation mdpi.com. In the context of valproic acid (VPA)-induced hepatotoxicity, OCA's activation of FXR was found to repress the PPAR-γ pathway, contributing to its hepatoprotective effects through antioxidant activity and increased expression of P450 enzymes involved in VPA metabolism nih.goveurekaselect.com. Additionally, FXR signaling can indirectly activate PPAR-α, indicating a bidirectional influence between these nuclear receptors researchgate.netfrontiersin.org.

Regulation of Apoptosis-Related Pathways

Obeticholic acid's role in regulating apoptosis is multifaceted and context-dependent. In some instances, OCA has been shown to suppress metabolic stress-induced p53 activation and subsequent cell death in hepatocytes, thereby protecting against hepatocyte apoptosis and inhibiting liver fibrosis progression mdpi.comnih.govresearchgate.net. This effect was observed in a murine model of nonalcoholic steatohepatitis (NASH), where OCA treatment markedly reduced hepatic crown-like structure (hCLS) formation, a histological feature associated with cell death-induced interstitial fibrosis nih.govresearchgate.net. OCA also demonstrated the ability to inhibit apoptosis in certain cancer cell lines, such as human cholangiocarcinoma (CCA) cells, where it significantly induced apoptosis and potentiated the pro-apoptotic effects of chemotherapeutics like gemcitabine (B846) and cisplatin (B142131) proquest.complos.org. Similarly, in prostate cancer cells, OCA treatment significantly induced apoptosis pensoft.net. However, other studies suggest that OCA may not be effective against all forms of hepatocyte apoptosis. For example, in carbon tetrachloride (CCl4)-induced liver injury, OCA treatment did not inhibit hepatocellular apoptosis, although it did reduce bile acid levels and inhibit hepatic stellate cell activation sci-hub.seresearchgate.netnih.gov. This suggests that while OCA can protect against specific types of stress-induced cell death, its direct anti-apoptotic effects on hepatocytes may be limited in certain contexts.

Modulation of Specific Signaling Cascades (e.g., ERK1/2-DRP pathway, CXCL16/CXCR6 axis)

Obeticholic acid modulates several specific signaling cascades. One such cascade involves the ERK1/2-DRP pathway . Research indicates that OCA pretreatment can inhibit lipopolysaccharide (LPS)-induced mitochondrial dysfunction by suppressing the ERK1/2-DRP signaling pathway. This mechanism contributes to OCA's protective effect against myocardial injury medkoo.comresearchgate.netnih.gov.

Another significant axis modulated by OCA is the CXCL16/CXCR6 axis . Studies have shown that obeticholic acid, as a farnesoid X receptor (FXR) agonist, can upregulate CXCL16 secretion from liver sinusoidal endothelial cells (LSECs). CXCL16, in turn, promotes the accumulation of CXCR6+ natural killer T (NKT) cells in the liver. This interaction has been linked to potent antitumor effects in the context of hepatocellular carcinoma (HCC) immunotherapy frontiersin.orgnih.govnih.gov. The combined administration of OCA with other agents targeting this axis has demonstrated significant tumor-suppressive effects in orthotopic liver tumor models, suggesting a role for the CXCL16/CXCR6 axis in OCA's broader biological activities frontiersin.orgnih.gov.

Compound List

Obeticholic acid (OCA)

Liver X Receptor (LXR)

Retinoid X Receptor alpha (RXRα)

Peroxisome Proliferator-Activated Receptor alpha (PPAR-α)

Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ)

Small Heterodimer Partner (SHP)

Fibroblast Growth Factor-19 (FGF-19)

Transforming Growth-Factor β (TGF-β)

Nuclear Factor-kappa B (NF-κB)

Interleukin-1β (IL-1β)

Interleukin-6 (IL-6)

Tumor Necrosis Factor-alpha (TNF-α)

Chemokine (C-X-C motif) Ligand 16 (CXCL16)

Chemokine (C-X-C Motif) Receptor 6 (CXCR6)

Extracellular signal-regulated kinases 1 and 2 (ERK1/2)

Dihydropyridine receptor (DRP)

Scavenger Receptor Class B Type I (SR-BI)

Hepatic stellate cells (HSCs)

Liver sinusoidal endothelial cells (LSECs)

Kupffer cells

N-terminal kinase (NTK)

Cytochrome P450 7α-hydroxylase (CYP7A1)

Sterol regulatory element-binding transcription factor 1 (SREBP1c)

Phosphoenolpyruvate carboxykinase (PEPCK)

Nuclear factor erythroid 2-related factor 2 (NRF-2)

Glutathione peroxidase 1 (GPX1)

Superoxide dismutase 1 (SOD1)

Superoxide dismutase 2 (SOD2)

Cyclin D1

PTEN

Bcl-xL

CASP3 (Caspase-3)

PARP

NLRP3 inflammasome

p53

p21

CTGF

Apaf1

TNFSF10 (TRAIL)

CD69

Interferon-gamma (IFN-γ)

Fibroblast growth factor 15/19 (FGF15/FGF19)

Ursodeoxycholic acid (UDCA)

Chenodeoxycholic acid (CDCA)

Valproic acid (VPA)

Lithocholic acid (LCA)

GW3965

GW4064

IDN-6556

Elafibranor (ELA)

5β-cholanic acid 3

Preclinical Research Models and Methodological Approaches for Obeticholic Acid I

In Vitro Cell Culture Models

Primary Hepatocyte Cultures (e.g., Sandwich-Cultured Human Hepatocytes)

Primary hepatocytes, particularly when cultured in a sandwich configuration, offer a physiologically relevant environment for studying hepatic functions. Sandwich-cultured human hepatocytes (SCHH) have been instrumental in elucidating OCA's impact on bile acid metabolism. Studies utilizing SCHH have demonstrated that OCA, as a potent FXR agonist, dose-dependently upregulates key FXR target genes, including fibroblast growth factor-19 (FGF-19) and small heterodimer partner (SHP) nih.govnih.gov. These molecular changes translate to a significant suppression of cholesterol 7-alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, leading to a reduction in total bile acid content within the hepatocytes nih.govnih.gov.

Furthermore, OCA treatment in SCHH has been shown to increase the mRNA levels of crucial bile acid efflux transporters, such as the bile salt excretory pump (BSEP) and the organic solute transporter α/β (OSTα/OSTβ) nih.govnih.gov. This coordinated upregulation of efflux transporters and suppression of synthesis enzymes effectively reduces intracellular bile acid concentrations, mitigating potential hepatocellular toxicity nih.govnih.gov. Importantly, OCA at concentrations up to 100 μmol/L for 72 hours did not induce morphological alterations or reduce ATP levels in SCHH, indicating a lack of overt cytotoxicity under these conditions nih.gov.

Table 1: Effects of Obeticholic Acid in Sandwich-Cultured Human Hepatocytes

| Parameter | Effect of OCA (1 μmol/L) | Reference(s) |

| FGF-19 mRNA levels | Dose-dependent increase | nih.govnih.gov |

| SHP mRNA levels | Dose-dependent increase | nih.govnih.gov |

| CYP7A1 mRNA levels | Dose-dependent suppression | nih.govnih.gov |

| Total Bile Acid Content | Decreased to 42.7 ± 20.5% relative to control | nih.govnih.gov |

| BSEP mRNA levels | Increased by 6.4 ± 0.8-fold | nih.govnih.gov |

| OSTα mRNA levels | Increased by 6.4 ± 0.2-fold | nih.govnih.gov |

| OSTβ mRNA levels | Increased by 42.9 ± 7.9-fold | nih.govnih.gov |

| Intracellular d8-TCA concentrations | Reduced to 39.6 ± 8.9% relative to control | nih.govnih.gov |

| Cellular Morphology & ATP levels | No significant alteration or reduction (up to 100 μmol/L) | nih.gov |

Intestinal Epithelial Cell Lines (e.g., Caco-2 cells)

Caco-2 cells, a human colorectal adenocarcinoma cell line, serve as a valuable model for studying intestinal barrier function and FXR-mediated effects in the gut. Research has indicated that OCA can protect Caco-2 cells from lipopolysaccharide (LPS)-induced apoptosis frontiersin.org. Activation of intestinal FXR by OCA leads to the transcriptional upregulation of intestinal bile acid-binding protein (I-BABP) and fibroblast growth factor 15 (FGF15), which are key regulators of liver and intestinal homeostasis nih.gov. While chenodeoxycholic acid (CDCA), another bile acid, has been shown to decrease transepithelial electrical resistance (TEER) and increase permeability while promoting interleukin-8 (IL-8) release in Caco-2 cells, these effects were mitigated by an FXR antagonist karger.com. Studies using OCA derivatives have also shown minimal cytotoxicity against Caco-2 cells, with an IC50 value of 14.49 μM nih.gov.

Table 2: Effects of Obeticholic Acid and Related Bile Acids in Caco-2 Cells

| Treatment/Compound | Parameter Measured | Observed Effect | Reference(s) |

| Obeticholic Acid | Cell Viability (against LPS) | Protected against LPS-induced apoptosis | frontiersin.org |

| Obeticholic Acid | Cytotoxicity (IC50) | 14.49 μM | nih.gov |

| Obeticholic Acid | I-BABP mRNA | Upregulated (via FXR activation) | nih.gov |

| Obeticholic Acid | FGF15 mRNA | Upregulated (via FXR activation) | nih.gov |

| Chenodeoxycholic Acid | TEER | Significantly decreased (after 8h stimulation) | karger.com |

| Chenodeoxycholic Acid | Permeability | Increased | karger.com |

| Chenodeoxycholic Acid | IL-8 release | Increased (blocked by FXR antagonist) | karger.com |

| Chenodeoxycholic Acid | IL-6 mRNA levels | Increased (blocked by FXR antagonist) | karger.com |

| Chenodeoxycholic Acid | TNF-α release | Increased (blocked by FXR antagonist) | karger.com |

Hepatic and Myocardial Cell Lines (e.g., BRL-3A, H9c2 cells)

BRL-3A Cells: The BRL-3A cell line, derived from rat liver, has been utilized to investigate the effects of elevated bile acids observed in sepsis-induced liver injury. In this context, elevated unconjugated bile acids promoted the release of aspartate aminotransferase (AST) from BRL-3A cells and increased the expression of inflammatory cytokines such as IL-6, CXCL2, and monocyte chemoattractant protein-1 (MCP-1), alongside enhanced nuclear factor-kappa B (NF-κB) activation mdpi.com. OCA administration was shown to ameliorate these effects, suggesting a protective role against bile acid-induced cellular injury and inflammation in this hepatic cell model mdpi.com.

H9c2 Cells: H9c2 cells, a cardiomyoblast cell line, have been employed in studies investigating the cardiac effects associated with metabolic diseases like non-alcoholic steatohepatitis (NASH). Research has indicated that OCA treatment in NASH models can suppress cardiac inflammasome levels and improve cardiac function. In vitro, when H9c2 cells were exposed to conditioned medium from regulatory T (Treg) cells of NASH mice (Treg-NASHcm), it led to increased inflammasome levels, decreased cell proliferation, suppressed intracellular FXR, and downregulated differentiation/contraction markers. Co-incubation of H9c2 cells with OCA attenuated these negative effects induced by Treg-NASHcm, suggesting a potential role for OCA in mitigating NASH-associated cardiac dysfunction at the cellular level nih.gov.

Table 3: Effects of Obeticholic Acid and Related Compounds in Hepatic and Myocardial Cell Lines

| Cell Line | Treatment/Compound | Parameter Measured | Observed Effect | Reference(s) |

| BRL-3A | Elevated Bile Acids | AST Release | Promoted release | mdpi.com |

| BRL-3A | Elevated Bile Acids | IL-6, CXCL2, MCP-1 Expression | Increased expression | mdpi.com |

| BRL-3A | Elevated Bile Acids | NF-κB Activation | Enhanced | mdpi.com |

| BRL-3A | Obeticholic Acid | AST Release, Inflammatory Cytokines, NF-κB | Ameliorated effects induced by elevated bile acids | mdpi.com |

| H9c2 | Treg-NASHcm | Inflammasome Levels | Increased | nih.gov |

| H9c2 | Treg-NASHcm | Cell Proliferation/Activity | Decreased | nih.gov |

| H9c2 | Treg-NASHcm | Intracellular FXR | Suppressed | nih.gov |

| H9c2 | Treg-NASHcm | Differentiation/Contraction Markers | Downregulated | nih.gov |

| H9c2 | Treg-NASHcm + OCA | Treg-NASHcm-induced effects on H9c2 cells | Attenuated hypocontractility and other negative effects | nih.gov |

Immune Cell Models (e.g., RAW 264.7 macrophages)

RAW 264.7 macrophages are widely used to investigate inflammatory responses and the effects of various compounds on immune cells. Studies have shown that OCA and its derivatives exhibit significant immunomodulatory properties. For instance, the OCA derivative T-2054 demonstrated anti-inflammatory effects in LPS-stimulated RAW 264.7 cells by significantly reducing the release of nitric oxide (NO), as well as the mRNA and protein expression levels of inflammatory cytokines such as IL-6, IL-8, and TNF-α nih.gov. T-2054 did not affect the proliferation of these cells nih.gov.

Mechanistically, OCA has been shown to directly inhibit the activation of the NLRP3 inflammasome in macrophages, an effect that appears to be independent of FXR activation researchgate.net. This inhibition of NLRP3 inflammasome activation by OCA can suppress hepatic lipid accumulation associated with inflammation researchgate.net. Furthermore, studies involving related bile acids have indicated that pathological concentrations of CDCA can inhibit IL-6 expression in RAW 264.7 cells following LPS stimulation, an effect mediated through FXR activation frontiersin.org. OCA treatment has been reported to downregulate the expression of NLRP3 and IL-1β in macrophages, contributing to improved steatosis and inflammation in NASH models researchgate.net.

Table 4: Effects of Obeticholic Acid and Related Compounds in RAW 264.7 Macrophages

| Treatment/Compound | Parameter Measured | Observed Effect | Reference(s) |

| T-2054 (OCA deriv.) | LPS-induced NO Release | Significantly relieved (IC50: 0.484 μM) | nih.gov |

| T-2054 (OCA deriv.) | IL-6 mRNA/protein | Significantly reduced | nih.gov |

| T-2054 (OCA deriv.) | IL-8 mRNA/protein | Significantly reduced | nih.gov |

| T-2054 (OCA deriv.) | TNF-α mRNA/protein | Significantly reduced | nih.gov |

| T-2054 (OCA deriv.) | Cell Proliferation | Not affected | nih.gov |

| Obeticholic Acid | NLRP3 Inflammasome Activation | Directly inhibited (independent of FXR) | researchgate.net |

| Obeticholic Acid | NLRP3 expression | Significantly downregulated | researchgate.net |

| Obeticholic Acid | IL-1β expression | Significantly downregulated | researchgate.net |

| CDCA (Pathological) | IL-6 Expression (post-LPS) | Significantly inhibited (mediated by FXR activation) | frontiersin.org |

Adipocyte and Chondrocyte Differentiation Models (e.g., C3H10T1/2, ATDC5 cells)

ATDC5 Cells: ATDC5 cells, a chondrogenic precursor cell line, have been utilized to assess the anti-inflammatory and matrix-modulating properties of OCA derivatives. The OCA derivative T-2054 demonstrated the ability to promote extracellular matrix (ECM) synthesis in ATDC5 chondrocytes treated with TNF-α nih.gov. This effect was associated with a decrease in the phosphorylation of p65, a key component of the NF-κB signaling pathway, suggesting that T-2054 exerts its effects through this pathway nih.gov. Importantly, T-2054 did not impact the proliferation of ATDC5 cells nih.gov.

C3H10T1/2 Cells: The C3H10T1/2 cell line is a multipotent mesenchymal stem cell line known for its ability to differentiate into various cell lineages, including adipocytes, osteoblasts, and chondrocytes mdpi.comnih.govnih.govscience.gov. While direct studies involving OCA treatment on the differentiation processes of C3H10T1/2 cells are limited in the provided literature, the cell line itself is a model for studying differentiation pathways. For instance, studies have shown that manipulation of the Sam68 gene in C3H10T1/2 cells can influence osteogenic and adipogenic differentiation science.gov. Bone morphogenetic protein 4 (BMP4) has been shown to induce commitment of C3H10T1/2 cells towards the adipocyte lineage, enabling subsequent differentiation into adipocytes, osteoblasts, and chondrocytes nih.gov. The research involving these cell lines provides a foundation for understanding mesenchymal stem cell behavior relevant to various tissue types.

Table 5: Effects of Obeticholic Acid Derivatives in ATDC5 Cells

| Treatment/Compound | Cell Type | Parameter Measured | Observed Effect | Reference(s) |

| T-2054 (OCA deriv.) | ATDC5 | TNF-α induced ECM Synthesis | Promoted ECM synthesis | nih.gov |

| T-2054 (OCA deriv.) | ATDC5 | p-p65 expression | Decreased (suggesting NF-κB pathway involvement) | nih.gov |

| T-2054 (OCA deriv.) | ATDC5 | Cell Proliferation | Not affected | nih.gov |

Human Precision Cut Liver Slices (hPCLS)

Human Precision Cut Liver Slices (hPCLS) represent an ex vivo model that preserves the complex three-dimensional architecture and cellular heterogeneity of the native liver, making them highly suitable for drug efficacy and toxicity studies. Research using hPCLS has confirmed that OCA treatment effectively modulates gene expression related to FXR activation researchgate.netebi.ac.uktandfonline.comnih.govtandfonline.com. Transcriptomic analysis of OCA-treated hPCLS revealed significant upregulation of well-established FXR target genes, including NR0B2 (SHP), ABCB11 (BSEP), SLC51A (OSTα), SLC51B (OSTβ), and ABCB4 (MDR3) researchgate.netebi.ac.uknih.gov. Ingenuity pathway analysis consistently identified 'FXR/RXR activation' as the most significantly altered pathway upon OCA exposure in these slices researchgate.netebi.ac.uknih.gov. These findings underscore the utility of hPCLS as a translational tool for studying FXR-mediated gene regulation in human liver tissue and for identifying novel FXR targets common to both human and animal models researchgate.netebi.ac.uknih.gov.

Table 6: FXR Target Gene Regulation by Obeticholic Acid in Human Precision Cut Liver Slices (hPCLS)

| Gene Symbol | Gene Name | Effect of OCA Treatment | Reference(s) |

| NR0B2 | Small heterodimer partner | Upregulated | researchgate.netebi.ac.uknih.gov |

| ABCB11 | Bile salt excretory pump | Upregulated | researchgate.netebi.ac.uknih.gov |

| SLC51A | Organic solute transporter alpha | Upregulated | researchgate.netebi.ac.uknih.gov |

| SLC51B | Organic solute transporter beta | Upregulated | researchgate.netebi.ac.uknih.gov |

| ABCB4 | Multidrug resistance protein 3 | Upregulated | researchgate.netebi.ac.uknih.gov |

Perspectives and Future Directions in Obeticholic Acid I Research

Elucidation of Undiscovered Molecular Targets and Signaling Networks

While the activation of FXR is the principal mechanism of Obeticholic acid, research is expanding to understand its full spectrum of molecular interactions and the broader signaling networks it modulates. mdpi.com FXR activation itself triggers a complex cascade of downstream events that are still being fully mapped. For instance, OCA's influence on the gut-liver axis is an area of intense investigation. nih.gov Activation of intestinal FXR by OCA induces the release of fibroblast growth factor 19 (FGF19), which then signals in the liver to suppress bile acid synthesis. mdpi.comyoutube.com The complete network of genes and proteins regulated by this interplay, and how it impacts systemic metabolism and inflammation, remains an active area of research.

Beyond the canonical FXR-FGF19-CYP7A1 pathway, studies suggest OCA's effects on inflammation may involve the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of immune responses. mdpi.com Furthermore, high-dose OCA has been shown to induce hepatic injury in an FXR-dependent manner, potentially through pathways involving cholesterol accumulation and interleukin-1β production, highlighting the complexity of FXR-mediated signaling. frontiersin.org There is also emerging evidence suggesting that OCA's benefits may extend beyond FXR-dependent mechanisms. One study indicated that OCA could inhibit hepatic fatty acid uptake by targeting the fatty acid transport protein 5 (FATP5), independent of FXR activation. researchgate.net Such findings open up new avenues for research into potential "off-target" or non-canonical effects that could contribute to its therapeutic profile or explain certain side effects. Future research will likely focus on identifying and characterizing these novel targets and pathways to gain a more comprehensive understanding of OCA's molecular footprint.

Development of Novel Preclinical Models for Complex Pathophysiologies

The translation of basic research findings into clinical applications heavily relies on the predictive power of preclinical models. For a compound like Obeticholic acid, which targets complex metabolic and inflammatory diseases such as non-alcoholic steatohepatitis (NASH), the development of more sophisticated and representative models is a critical future direction. mdpi.com

Early research often utilized simpler models, but the field is progressively moving towards models that more accurately recapitulate the multifaceted nature of human disease. researchgate.net This includes the use of various diet-induced animal models that mirror the metabolic syndrome context in which NASH typically develops. mdpi.comresearchgate.net

Examples of Preclinical Models in Liver Disease Research:

| Model Type | Description | Key Features | Relevance for OCA Research |

|---|---|---|---|

| Diet-Induced Models | Mice or rats are fed specialized diets to induce disease pathology. | High-Fat Diet (HFD): Induces steatosis and insulin (B600854) resistance. nih.govWestern Diet (High-Fat, High-Fructose, High-Cholesterol): Promotes steatohepatitis and fibrosis. frontiersin.orgMethionine and Choline Deficient (MCD) Diet: Rapidly induces severe inflammation and fibrosis but lacks the metabolic phenotype of human NASH. frontiersin.orgnih.gov | Allows for testing OCA's efficacy in a context of metabolic dysregulation and diet-induced liver injury. |

| Genetic Models | Animals with specific genetic mutations that predispose them to liver disease. | ob/ob or db/db mice: Leptin signaling deficiency leads to obesity, insulin resistance, and steatosis. researchgate.netnih.gov | Useful for studying OCA's effects on genetically driven metabolic dysfunction and its progression to NASH. |

| Combined Models | Utilizes a combination of diet and chemical induction to accelerate or enhance pathology. | FFC diet + Streptozotocin (STZ): Induces a rapid and severe NASH phenotype with fibrosis. nih.govWestern Diet + Carbon Tetrachloride (CCl4): Accelerates the progression to advanced fibrosis and mimics features of human NASH. frontiersin.org | Enables the study of OCA's anti-fibrotic potential in more aggressive disease models. |

| Cholestasis Models | Models that mimic impaired bile flow. | Bile Duct Ligation (BDL): Surgical obstruction of the common bile duct to induce cholestatic liver injury. bohrium.comANIT (alpha-naphthylisothiocyanate) Diet: Chemically induces cholestasis and bile duct injury. | Essential for studying OCA's primary indication and its effects on cholestatic injury and biliary homeostasis. bohrium.comsemanticscholar.org |

| Gestational Models | Pregnant animal models used to study diseases of pregnancy. | Cholic Acid-supplemented diet in pregnant mice: Mimics the hypercholanemia of intrahepatic cholestasis of pregnancy (ICP). nih.gov | Used to investigate the potential of OCA to improve maternal and fetal bile acid profiles in cholestatic gestation. nih.gov |

Future advancements will likely involve the creation of "humanized" mouse models with engrafted human liver cells, and the increasing use of complex in vitro systems like organ-on-a-chip technology. These models will provide more accurate predictions of human responses and allow for a deeper investigation into the cellular and molecular mechanisms of Obeticholic acid in complex diseases. nih.gov

Integration of Multi-Omics Approaches in Mechanistic Studies

To fully comprehend the systemic impact of Obeticholic acid, future research must increasingly integrate multi-omics approaches. acs.org Techniques such as genomics, transcriptomics, proteomics, and metabolomics provide a holistic view of the biological changes induced by a therapeutic agent, moving beyond a single-pathway analysis to a systems-level understanding. mdpi.com

Transcriptomic analyses, for instance, have been employed to reveal the broad range of genes regulated by OCA through FXR activation. Studies using RNA-sequencing on liver samples from preclinical models have identified extensive changes in gene expression related to cholesterol metabolism, inflammation, and fibrosis following high-dose OCA treatment. frontiersin.orgnih.gov This approach helps to build a comprehensive map of the genetic networks controlled by OCA.

Metabolomics, the study of small molecule metabolites, offers a functional readout of the physiological state of an organism. researchgate.net By analyzing changes in the bile acid pool and other metabolites in serum and tissue, researchers can directly assess OCA's impact on metabolic homeostasis. mdpi.com Such studies have been crucial in identifying potential biomarkers that can distinguish between responders and non-responders to OCA therapy in the context of NAFLD.

The integration of these different "omics" datasets is a powerful strategy. For example, combining transcriptomic data with metabolomic profiles can link changes in gene expression directly to functional alterations in metabolic pathways. mdpi.com This integrative approach has been used to show how OCA modulates molecular signatures characteristic of human NASH in mouse models. As these technologies become more advanced and accessible, their application will be instrumental in personalizing therapy, identifying novel biomarkers of efficacy, and uncovering the full mechanistic scope of Obeticholic acid's action. mdpi.com

Exploration of Obeticholic Acid I Derivatives and Analogs in Basic Science

The development of Obeticholic acid itself is a prime example of successful medicinal chemistry, where a natural bile acid, chenodeoxycholic acid (CDCA), was modified to create a more potent and selective therapeutic. researchgate.net The addition of a 6-alpha-ethyl group dramatically increased its potency as an FXR agonist compared to its parent compound. youtube.com This success has spurred significant interest in the exploration of other OCA derivatives and bile acid analogs for basic science research and as potential new therapeutics. researchgate.net

The systematic modification of the bile acid scaffold is a key strategy for understanding the structure-activity relationships (SAR) of FXR ligands. nih.govdoi.org By synthesizing analogs with alterations at various positions on the steroid nucleus or the side chain, researchers can probe how these changes affect binding affinity, receptor activation, and downstream signaling. nih.govdoi.org This basic research provides fundamental insights into the molecular requirements for FXR agonism and can guide the design of next-generation compounds.

The goal of developing new analogs extends to creating molecules with improved pharmacological profiles. This could include compounds with greater selectivity for FXR over other receptors, partial agonists that may offer a better safety profile by avoiding over-activation of certain pathways, or tissue-specific agonists (e.g., intestine-specific) to target disease mechanisms more precisely. nih.govnih.gov For example, both steroidal and non-steroidal FXR agonists, such as Cilofexor and Tropifexor, are being developed to potentially offer different benefits. frontiersin.org The ongoing exploration of these novel chemical entities is crucial for expanding the therapeutic toolkit for liver and metabolic diseases and for continuing to refine our understanding of the complex biology governed by FXR. nbinno.comresearchgate.net

Q & A

Basic: What are the key considerations in designing a Phase 3 clinical trial for Obeticholic acid in NASH-related fibrosis?

Methodological Answer:

Phase 3 trials for OCA in NASH should prioritize double-blind, randomized, placebo-controlled designs with biopsy-confirmed endpoints. Key considerations include:

- Primary endpoints: Histological improvement in fibrosis (≥1-stage reduction) without worsening NASH, validated via centralized pathology review .

- Stratification: Baseline fibrosis stage, diabetes status, and geographical region to control confounding variables .

- Safety monitoring: Regular assessment of pruritus, lipid profiles, and liver function tests due to OCA’s FXR-mediated effects on cholesterol metabolism .

Basic: How does Obeticholic acid modulate FXR activation, and what are the primary biomarkers used to assess its pharmacological activity?

Methodological Answer:

OCA is a selective FXR agonist that upregulates fibroblast growth factor 19 (FGF19) and suppresses bile acid synthesis via CYP7A1 inhibition. Biomarkers include:

- Serum markers: Reduced C4 (7α-hydroxy-4-cholesten-3-one), a bile acid precursor, and increased FGF19 levels .

- Imaging/histology: MRI-PDFF for steatosis reduction and liver biopsy for fibrosis staging .

Advanced: How can researchers resolve conflicting data on OCA’s efficacy in improving fibrosis versus lobular inflammation in NASH?

Methodological Answer:

Conflicting data (e.g., fibrosis improvement vs. limited lobular inflammation response) require:

- Subgroup analysis: Stratify by baseline disease severity, metabolic comorbidities, and genetic variants (e.g., PNPLA3) .

- Bayesian network meta-analysis: Compare OCA with other agents (e.g., vitamin E, pioglitazone) using indirect evidence to isolate fibrosis-specific effects .

- Longitudinal follow-up: Extend trials to assess delayed anti-inflammatory effects, as FXR activation may modulate immune pathways over time .

Advanced: What methodological approaches are recommended for analyzing OCA’s impact on CYP enzymes and drug transporters?

Methodological Answer:

- In vitro assays: Use hepatocyte models to quantify OCA’s inhibition/induction of CYP3A4, OATP1B1/1B3, and assess mRNA downregulation .

- Clinical DDI studies: Employ probe substrates (e.g., midazolam for CYP3A4) in healthy volunteers, adjusting for OCA’s concentration-dependent effects .

- PBPK modeling: Predict interactions with bile acid sequestrants or statins, informing dose separation (≥4 hours) .

Advanced: How should underpowered trials (e.g., due to recruitment challenges) be addressed in meta-analyses evaluating OCA?

Methodological Answer:

- Incorporate real-world evidence (RWE): Use propensity score matching to balance cohorts from registries (e.g., PBC or NASH registries) .

- Sensitivity analysis: Exclude underpowered studies or apply the Hartung-Knapp adjustment to random-effects models to mitigate bias .

- Bayesian hierarchical models: Borrow strength from prior trials (e.g., REGENERATE) to estimate effect sizes in small samples .

Basic: What are the standard histological endpoints for assessing OCA’s efficacy in NASH trials?

Methodological Answer:

- NAFLD Activity Score (NAS): Composite of steatosis, lobular inflammation, and ballooning (≥2-point reduction indicates response) .

- Fibrosis staging: Ishak or NASH CRN systems; ≥1-stage improvement without worsening is clinically meaningful .

Advanced: What statistical methods are optimal for synthesizing data from trials with heterogeneous designs?

Methodological Answer:

- Frequentist pairwise meta-analysis: Use random-effects models for direct comparisons (e.g., OCA vs. placebo) .

- Network meta-analysis (NMA): Combine direct/indirect evidence under consistency assumptions, validated via node-splitting .

- Meta-regression: Adjust for covariates (e.g., trial duration, baseline fibrosis) to explain heterogeneity .

Basic: How do bile acid sequestrants affect OCA pharmacokinetics, and how should dosing be adjusted?

Methodological Answer:

- Mechanism: Sequestrants (e.g., cholestyramine) bind OCA in the gut, reducing AUC by ~50% .

- Dosing protocol: Administer OCA ≥4 hours before/after sequestrants to minimize interaction .

Advanced: What strategies mitigate bias in open-label extensions of OCA trials where placebo groups are discontinued?

Methodological Answer:

- Hybrid controlled design: Continue placebo arm with rescue therapy (e.g., UDCA in PBC) to retain blinding .

- Inverse probability weighting: Adjust for attrition bias in longitudinal analyses .

- Endpoint adjudication: Centralized, blinded review of liver biopsies/lab results .

Basic: What criteria define a clinically meaningful response to OCA in PBC patients intolerant to UDCA?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.